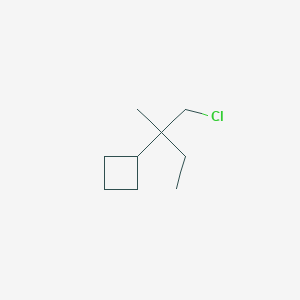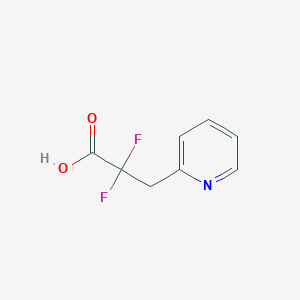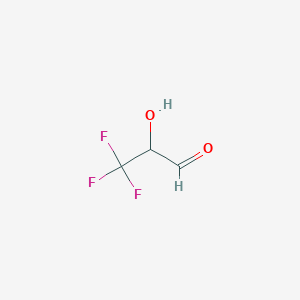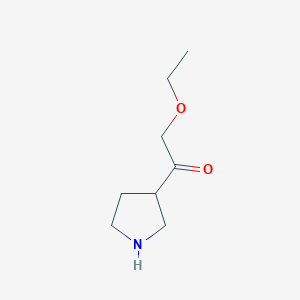
2-(Methylamino)-1-(oxan-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(oxan-4-yl)ethan-1-one is an organic compound that features a methylamino group attached to an ethanone backbone, which is further connected to an oxan-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(oxan-4-yl)ethan-1-one typically involves the reaction of oxan-4-yl derivatives with methylamine under controlled conditions. One common method involves the use of oxan-4-yl chloride, which reacts with methylamine in the presence of a base such as sodium hydroxide to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(oxan-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxan-4-yl ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxan-4-yl ketones.
Reduction: Oxan-4-yl alcohols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(oxan-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(oxan-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)-1-(oxan-4-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Methylamino)-1-(oxan-4-yl)propane: Similar structure but with a propane backbone instead of ethanone.
2-(Methylamino)-1-(oxan-4-yl)butane: Similar structure but with a butane backbone instead of ethanone.
Uniqueness
2-(Methylamino)-1-(oxan-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-9-6-8(10)7-2-4-11-5-3-7/h7,9H,2-6H2,1H3 |
Clave InChI |
IDXQDHZKFIWNBM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13169908.png)

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)


![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)




![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)

